molecular formula C18H22O2S B023050 Eprovafen CAS No. 101335-99-3

Eprovafen

Cat. No. B023050
M. Wt: 302.4 g/mol
InChI Key: DMDLRGRLIWYPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprovafen is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a unique mechanism of action that can produce biochemical and physiological effects in various experimental settings. In

Scientific Research Applications

  • Antiretroviral Research and Therapy : Eprovafen is identified as a potential antiretroviral drug candidate that could improve patient adherence and potentially aid in the eradication of HIV infection (Esté & Cihlar, 2010).

  • Impact on HIV/AIDS Treatment : Research in the field of HIV/AIDS has led to numerous scientific achievements, including the development of effective antiretroviral drugs, which may encompass candidates like Eprovafen. This research has improved the understanding of the virus's molecular virology, epidemiology, and pathogenesis, thus contributing to the management and potential cure of HIV/AIDS (Fauci, 2003).

  • Clinical Outcomes and Prevention Strategies : The role of social science research in enhancing clinical outcomes for individuals using antiretroviral therapy, such as Eprovafen, is significant. This research can inform secondary prevention strategies and improve treatment adherence and effectiveness (Hirsch, 2007).

  • Risk Assessment in Therapy : Studies have shown that reinitiating continuous antiretroviral therapy, which could include drugs like Eprovafen, in patients previously on episodic treatment reduced the excess risk for opportunistic disease or death. This highlights the importance of continuous treatment regimens in HIV management (El-Sadr et al., 2008).

  • Drug-Drug Interaction Research : Predictive tools like IVIVE are used for assessing potential drug-drug interactions, which is crucial in designing clinical trials involving antiretroviral drugs like Eprovafen. This research provides insights into exposure variability, sample size requirements, and the effects of time-dependent induction or inhibition (Siccardi et al., 2013).

  • Innovations from HIV/AIDS Research : The broader impact of HIV/AIDS research, which includes the development of drugs like Eprovafen, extends to advancements in basic immunology, structural biology, and treatments for other immune-mediated diseases and cancer (Schwetz & Fauci, 2018).

properties

IUPAC Name

5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2S/c19-18(20)12-5-4-10-16-13-14-17(21-16)11-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDLRGRLIWYPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=C(S2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143862
Record name Eprovafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eprovafen

CAS RN

101335-99-3
Record name Eprovafen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101335993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprovafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROVAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9310B127
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprovafen
Reactant of Route 2
Eprovafen
Reactant of Route 3
Eprovafen
Reactant of Route 4
Eprovafen
Reactant of Route 5
Eprovafen
Reactant of Route 6
Eprovafen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.